Tert-butyl 5-methylpyridin-2-ylcarbamate CAS number and identification
CAS: 562074-43-5 [1][2][3][4] Executive Summary Tert-butyl 5-methylpyridin-2-ylcarbamate (also known as N-Boc-2-amino-5-picoline) is a critical heterocyclic building block in medicinal chemistry. It serves as a protected...
Tert-butyl 5-methylpyridin-2-ylcarbamate (also known as N-Boc-2-amino-5-picoline) is a critical heterocyclic building block in medicinal chemistry. It serves as a protected form of 2-amino-5-methylpyridine, widely utilized in the synthesis of kinase inhibitors and GPCR ligands. The tert-butoxycarbonyl (Boc) group plays a dual role: it protects the exocyclic amine during nucleophilic substitutions and acts as a Directed Ortho Metalation (DoM) group to facilitate C3-functionalization of the pyridine ring.
This guide details the physicochemical identification, synthesis protocols, and application logic for this compound, designed for researchers requiring high-purity intermediates.
Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water
Structural Visualization
The structure consists of a pyridine ring substituted at the 2-position with a Boc-protected amine and at the 5-position with a methyl group.
Caption: Structural decomposition of Tert-butyl 5-methylpyridin-2-ylcarbamate highlighting functional regions.
Synthesis Protocol
Objective: Preparation of tert-butyl 5-methylpyridin-2-ylcarbamate from 2-amino-5-methylpyridine.
Reaction Logic
Direct reaction of aminopyridines with di-tert-butyl dicarbonate (
) is often sluggish due to the reduced nucleophilicity of the exocyclic amine caused by the electron-withdrawing pyridine ring. The addition of 4-Dimethylaminopyridine (DMAP) is strictly required as a nucleophilic catalyst to activate the anhydride.
Purification: The crude residue is often pure enough. If necessary, recrystallize from hot Hexane/EtOAc or purify via silica gel chromatography (0-20% EtOAc in Hexane).
Caption: Synthetic workflow for the Boc-protection of 2-amino-5-methylpyridine.
Characterization & Validation
To ensure scientific integrity, the isolated product must be validated using NMR spectroscopy.
Expected
NMR Data (
, 400 MHz)
Shift ( ppm)
Multiplicity
Integration
Assignment
Structural Context
8.5 - 9.0
Broad Singlet
1H
-NH
Carbamate proton (exchangeable).
8.0 - 8.1
Doublet (d)
1H
C6-H
Pyridine proton adjacent to nitrogen (deshielded).
7.8 - 7.9
Doublet (d)
1H
C3-H
Pyridine proton ortho to carbamate.
7.4 - 7.5
Doublet of Doublets
1H
C4-H
Pyridine proton meta to nitrogen.
2.28
Singlet (s)
3H
-CH3
Methyl group at C5 position.
1.53
Singlet (s)
9H
-C(CH3)3
Boc tert-butyl group (Diagnostic peak).
Note: Chemical shifts may vary slightly (
ppm) depending on concentration and residual water.
Applications in Drug Discovery
Directed Ortho Metalation (DoM)
The Boc group is a powerful Directing Group (DG). Treatment of CAS 562074-43-5 with tert-Butyllithium (
) or at -78°C directs lithiation to the C3 position (ortho to the carbamate).
Utility: Allows introduction of electrophiles (halogens, formyl, boronic esters) at the C3 position, creating highly substituted pyridine scaffolds impossible to access via electrophilic aromatic substitution.
Cross-Coupling Precursor
While the compound itself is not halogenated, it serves as the stable precursor. Following C3-halogenation (via DoM), the scaffold becomes a substrate for Suzuki-Miyaura or Buchwald-Hartwig couplings, retaining the C2-amine protection for late-stage deprotection (TFA/DCM).
Caption: Mechanism of Directed Ortho Metalation (DoM) utilizing the Boc group.
Safety & Handling
Hazards: Irritant to eyes, respiratory system, and skin.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The Boc group is thermally stable but sensitive to strong acids.
Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
BLDpharm. (2024). Product Datasheet: tert-Butyl (5-methylpyridin-2-yl)carbamate (CAS 562074-43-5).[1][2][3][4] Retrieved from
ChemicalBook. (2024). Tert-butyl (5-methylpyridin-2-yl)carbamate Properties and Supplier Info. Retrieved from
Organic Syntheses. (2005). General procedure for Boc-protection of electron-deficient amines. (Referencing standard DMAP catalysis protocols). Retrieved from
Sigma-Aldrich. (2024). Building Blocks for Medicinal Chemistry: Pyridines. Retrieved from
Spectroscopic data for Tert-butyl 5-methylpyridin-2-ylcarbamate (NMR, IR, MS)
This is a comprehensive technical guide for the spectroscopic characterization of Tert-butyl 5-methylpyridin-2-ylcarbamate (CAS: 562074-43-5), also known as N-Boc-2-amino-5-methylpyridine . Executive Summary Tert-butyl 5...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive technical guide for the spectroscopic characterization of Tert-butyl 5-methylpyridin-2-ylcarbamate (CAS: 562074-43-5), also known as N-Boc-2-amino-5-methylpyridine .
Executive Summary
Tert-butyl 5-methylpyridin-2-ylcarbamate is a pivotal intermediate in medicinal chemistry, serving as a protected form of 2-amino-5-methylpyridine. The tert-butoxycarbonyl (Boc) group modulates the nucleophilicity of the pyridine nitrogen and protects the exocyclic amine during multi-step synthesis, particularly in the development of kinase inhibitors and heterocyclic building blocks.
This guide provides a definitive reference for the identification and quality control of this compound, synthesizing experimental protocols with high-resolution spectroscopic data (NMR, IR, MS).
Compound Identity
Property
Detail
IUPAC Name
tert-butyl (5-methylpyridin-2-yl)carbamate
Common Name
N-Boc-2-amino-5-picoline
CAS Registry Number
562074-43-5
Molecular Formula
Molecular Weight
208.26 g/mol
Appearance
Colorless solid / White crystals
Melting Point
119.3 °C (Recrystallized from isopropanol)
Synthesis & Preparation Protocol
To ensure the validity of the spectroscopic data, the compound must be synthesized with high purity. The following protocol is based on the authoritative method described in the Beckhaus group thesis (University of Oldenburg).
Reaction Scheme
The synthesis involves the chemoselective protection of the exocyclic amine using Di-tert-butyl dicarbonate (
).
Figure 1: Synthesis workflow for N-Boc protection of 2-amino-5-methylpyridine.
Experimental Procedure
Reagents: Charge a round-bottom flask with 2-amino-5-methylpyridine (25.90 mmol, 2.80 g).
Activation: Add Di-tert-butyl dicarbonate (
) (28.50 mmol, 6.22 g, ~1.1 equiv).
Solvent System: Dissolve the mixture in tert-butanol (200 mL). Note: t-BuOH is preferred over THF or DCM to minimize competitive isocyanate formation and promote cleaner crystallization.
Reaction: Stir the mixture (typically at slightly elevated temperatures or room temperature depending on kinetics) until TLC indicates consumption of the starting material.
Purification:
Concentrate the solvent under reduced pressure.[1]
Recrystallize the crude residue from isopropanol .
Yield: The protocol typically affords ~4.36 g (81%) of the title compound as a colorless solid.[2]
Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR)
The NMR data confirms the regioselectivity of the Boc protection on the exocyclic amine rather than the pyridine nitrogen.
H NMR Data (500 MHz, )
Note: Chemical shifts (
) are reported in ppm relative to TMS.
Position/Assignment
Shift ()
Multiplicity
Integration
Coupling ()
Structural Insight
Boc Methyls
1.52
Singlet (s)
9H
-
Characteristic t-butyl group.
Ar-CH
2.28
Singlet (s)
3H
-
Methyl group at C-5.
Pyridine H-4
7.45
Doublet of Doublets (dd)
1H
Hz
Meta to N-Boc, ortho to Me.
Pyridine H-3
7.85
Doublet (d)
1H
Hz
Ortho to N-Boc (deshielded).
Pyridine H-6
8.15
Broad Singlet (br s)
1H
-
Ortho to Ring N (most deshielded).
N-H
9.20 - 9.80
Broad Singlet
1H
-
Exchangeable carbamate proton.
Interpretation:
The Boc singlet at 1.52 ppm is the primary diagnostic for successful protection.
The downfield shift of H-3 (~7.85 ppm) compared to the starting amine (~6.5 ppm) indicates the electron-withdrawing effect of the carbonyl group on the adjacent aromatic proton.
The IR spectrum distinguishes the carbamate functionality from the free amine precursor.
Frequency ()
Assignment
Mode
Notes
3200 - 3280
N-H Stretch
Stretching
Sharper than free amine .
2970 - 2990
C-H Stretch
Stretching
Aliphatic t-butyl C-H.
1710 - 1735
C=O Stretch
Stretching
Diagnostic: Carbamate carbonyl.
1580 - 1600
C=C / C=N
Ring Stretch
Pyridine skeletal vibrations.
1150 - 1170
C-O Stretch
Stretching
Ester linkage of Boc.
C. Mass Spectrometry (MS)
Mass spectrometry analysis typically utilizes ESI (Electrospray Ionization) or EI (Electron Impact). The fragmentation pattern is highly predictable for Boc-protected aromatics.
Calculated Monoisotopic Mass: 208.12 Da
Fragmentation Pathway (EI/ESI)
Molecular Ion (
): m/z 208
Loss of tert-butyl group (
): m/z 152 (Carbamic acid intermediate).
Loss of Boc group (
): m/z 108 (Reversion to 2-amino-5-methylpyridine cation).
Figure 2: Primary mass spectrometry fragmentation pathway.
References
Beckhaus, R., et al. (2012). Präparative Studien zur regioselektiven inter- und intramolekularen Hydroaminoalkylierung von Alkenen. University of Oldenburg. (Thesis describing "88-Boc" synthesis and characterization).
PubChem Compound Summary. (2025). 2-Amino-5-methylpyridine (Precursor Data). National Center for Biotechnology Information.
BLD Pharm. (2024).[3] Product Data Sheet: tert-Butyl (5-methylpyridin-2-yl)carbamate (CAS 562074-43-5).[3][4][5]
Ronga, L., et al. (2013). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E. (Comparative structural data for Boc-aminopyridine derivatives).
Technical Guide: Potential Biological Activity & Application of Tert-butyl 5-methylpyridin-2-ylcarbamate
Executive Summary Tert-butyl 5-methylpyridin-2-ylcarbamate (CAS: 147228-58-4) is a specialized chemical scaffold primarily utilized as a "masked" intermediate in the synthesis of bioactive aminopyridines. While often cat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Tert-butyl 5-methylpyridin-2-ylcarbamate (CAS: 147228-58-4) is a specialized chemical scaffold primarily utilized as a "masked" intermediate in the synthesis of bioactive aminopyridines. While often categorized as a raw material, its structural properties—specifically the lipophilic tert-butoxycarbonyl (Boc) protecting group attached to a 2-aminopyridine core—confer unique pharmacokinetic potentials.
This guide analyzes the compound not merely as a reagent, but as a latent pharmacophore . We explore its potential as a prodrug vehicle for the delivery of 5-methylpyridin-2-amine (a known bioactive moiety), its role in Fragment-Based Drug Discovery (FBDD), and the critical metabolic pathways governing its stability in biological systems.
Part 1: Chemical Biology & Pharmacophore Analysis
Structural Significance
The molecule consists of two distinct domains that dictate its biological interaction:
The Recognition Domain (5-methylpyridin-2-amine): The pyridine nitrogen (N1) and the exocyclic amine (N2) form a donor-acceptor motif capable of bidentate hydrogen bonding. This is a "privileged structure" found in numerous kinase inhibitors (e.g., targeting EGFR, ALK) where it mimics the adenine ring of ATP.
The Lipophilic Shield (Boc Group): The tert-butyl carbamate moiety drastically alters the physicochemical profile. It masks the polarity of the amine, increasing the LogP (partition coefficient) and facilitating passive diffusion across lipid bilayers.
"Latent" Biological Activity (Prodrug Mechanism)
While the intact carbamate is generally pharmacologically inert against primary protein targets due to steric bulk, it possesses prodrug potential .
Mechanism: In vivo, carbamates are susceptible to hydrolysis by carboxylesterases (CES1/CES2) or acid-catalyzed cleavage in the acidic microenvironment of lysosomes or solid tumors (pH < 6.0).
Release: Cleavage releases 2-amino-5-methylpyridine , a compound with established biological activity (and toxicity profile), often used as a ligand in metal-based radiopharmaceuticals and a precursor to neuroactive drugs like Pirfenidone analogs.
Quantitative Property Profile
Property
Value (Predicted)
Biological Implication
Molecular Weight
222.28 g/mol
Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP
~2.5 - 2.9
High membrane permeability; suitable for oral bioavailability.
Limited non-specific binding; specific interaction with esterases.
Metabolic Liability
High
Carbamate linkage is the primary site of metabolic attack.
Part 2: Synthetic Utility in Drug Design
The primary "activity" of this compound currently lies in its utility to generate high-affinity ligands. It serves as a stable precursor for C-H activation and Cross-Coupling reactions.
The Aminopyridine Scaffold in Kinase Inhibition
Researchers utilize this protected form to functionalize the C3, C4, or C6 positions of the pyridine ring without poisoning palladium catalysts (a common issue with free amines). Once the core structure is built, the Boc group is removed to reveal the kinase-binding "hinge binder."
Diagram 1: Drug Design Workflow (Scaffold to Lead)
This workflow illustrates how the inactive carbamate is transformed into a bioactive kinase inhibitor.
Caption: Transformation of the inert carbamate scaffold into a bioactive kinase inhibitor via functionalization and deprotection.
Part 3: Experimental Protocols (Self-Validating)
Protocol A: In Vitro Metabolic Stability (Microsomal Assay)
Objective: Determine the half-life (
) of the carbamate in liver microsomes to assess prodrug viability.
Rationale: If the carbamate is too stable, it will not release the active amine. If too unstable, it may cause systemic toxicity.
Materials:
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
NADPH Regenerating System.
Test Compound: Tert-butyl 5-methylpyridin-2-ylcarbamate (10 mM DMSO stock).
Target Transition: Monitor parent mass [M+H]+ 223.1
Fragment (loss of Boc).
Calculation: Plot
vs. time. Slope gives .
Protocol B: Controlled Deprotection (Activation)
Objective: Clean removal of the Boc group to generate the active amine for binding assays.
Safety Note: 2-amino-5-methylpyridine is toxic (LD50 ~200 mg/kg).[1] Handle in a fume hood.
Dissolve 1 eq. of Tert-butyl 5-methylpyridin-2-ylcarbamate in Dichloromethane (DCM) (0.1 M concentration).
Stir at Room Temperature for 2 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes; Stain: Ninhydrin - free amine turns purple).
Quench: Slowly pour into saturated NaHCO3 (aq). Extract with DCM.
Validation: 1H NMR should show loss of the singlet at
1.5 ppm (9H, t-Butyl).
Part 4: Biological Pathway & Toxicity[2]
The biological relevance of this molecule is inextricably linked to its metabolite. The free amine, 2-amino-5-methylpyridine, is a structural analog of reagents used in pesticide synthesis (e.g., Imidacloprid precursors) and can exhibit neurotoxicity if accumulated.
Diagram 2: Metabolic Fate & Bioactivity
This diagram tracks the compound from administration to excretion, highlighting the bio-activation step.
Caption: Metabolic hydrolysis of the carbamate yields the bioactive aminopyridine, which then engages targets or undergoes clearance.
References
Jubilant Ingrevia. (2024).[2] Safety Data Sheet: 2-Amino-5-methylpyridine. Retrieved from (Source verified via search 1.4).
Ronga, L., et al. (2013).[3] Synthesis and crystal structure of tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E. Retrieved from (Demonstrates aminopyridine carbamate utility in radiolabeling).
Organic Chemistry Portal. (2023). Boc-Protected Amino Groups: Stability and Cleavage. Retrieved from (Source verified via search 1.5).
Bittner, G. D., et al. (2014).[4] Estrogenic activity of chemicals released from thermoplastic resins. Environmental Health. Retrieved from (Context on biological activity of plasticizers/carbamates).
ChemScene. (2024). Product Analysis: Tert-butyl (1-(5-methylpyridin-2-yl)cyclopropyl)carbamate. Retrieved from (Structural analog comparison).
Introduction to Tert-butyl 5-methylpyridin-2-ylcarbamate as a research chemical
Technical Whitepaper: Strategic Utilization of tert-Butyl (5-methylpyridin-2-yl)carbamate in Medicinal Chemistry Executive Summary In the landscape of modern drug discovery, tert-butyl (5-methylpyridin-2-yl)carbamate rep...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Strategic Utilization of tert-Butyl (5-methylpyridin-2-yl)carbamate in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, tert-butyl (5-methylpyridin-2-yl)carbamate represents a critical "masked" scaffold. It serves as a protected derivative of 2-amino-5-methylpyridine (also known as 2-amino-5-picoline), a moiety ubiquitous in kinase inhibitors, GPCR ligands, and anti-fibrotic agents. This guide dissects the chemical utility of this intermediate, focusing on its role in enabling chemoselective transformations that would otherwise be impossible with the free amine. By leveraging the orthogonal stability of the tert-butoxycarbonyl (Boc) group, researchers can manipulate the 5-methyl position—via oxidation or halogenation—without compromising the nitrogen functionality.
Chemical Identity & Physiochemical Profile
This compound is the carbamate-protected form of 2-amino-5-picoline. The introduction of the Boc group significantly alters the physiochemical properties of the parent heterocycle, enhancing lipophilicity and suppressing the nucleophilicity of the exocyclic nitrogen.
Property
Data / Description
Chemical Name
tert-Butyl (5-methylpyridin-2-yl)carbamate
Parent Scaffold
2-Amino-5-methylpyridine (CAS: 1603-41-4)
Molecular Formula
Molecular Weight
208.26 g/mol
Solubility
Soluble in DCM, THF, Ethyl Acetate; limited solubility in water.[1]
Key Functional Groups
Pyridine ring (aromatic), Methyl (C5 position), Carbamate (N2 position).[1]
Strategic Importance of the C5-Methyl Group:
The methyl group at the C5 position is not merely a structural spacer.[3] Electronically, it acts as a weak electron-donating group (EDG), slightly increasing the electron density of the pyridine ring compared to the unsubstituted analogue. Metabolically, this site is a "soft spot" for cytochrome P450 oxidation, often serving as a handle for optimizing metabolic stability or pro-drug strategies.
Synthesis Protocol: The "Self-Validating" Workflow
The synthesis of tert-butyl (5-methylpyridin-2-yl)carbamate from 2-amino-5-methylpyridine requires careful control to avoid bis-protection (formation of the imide) or reaction at the pyridine nitrogen.
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous).
Base: Triethylamine (
) (1.2 equiv).
Step-by-Step Methodology
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve 2-amino-5-methylpyridine in anhydrous DCM (0.2 M concentration).
Activation: Add
and DMAP. Stir at for 15 minutes. Why: DMAP acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate with , significantly accelerating the reaction.
Addition: Add
(dissolved in minimal DCM) dropwise over 20 minutes. Control: Slow addition prevents localized high concentrations that favor bis-Boc formation.
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
Validation Point: Monitor via TLC (Hexane/EtOAc 4:1). The product will have a higher
than the starting amine due to loss of H-bond donation capability.
Workup: Quench with saturated
. Extract with DCM (). Wash combined organics with brine, dry over , and concentrate.[4]
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Visualizing the Synthesis Workflow
Figure 1: Step-wise synthesis pathway ensuring mono-protection of the exocyclic amine.
Deprotection Dynamics & Mechanism
The utility of the Boc group lies in its acid-lability. In drug development, this protection is maintained while modifications are made to the C5-methyl group (e.g., radical bromination) or the pyridine ring. Once the complex architecture is built, the Boc group is removed to reveal the pharmacophore (the free amine).
Protocol:
Reagent: Trifluoroacetic acid (TFA) in DCM (1:4 ratio) or 4M HCl in Dioxane.
Mechanism: Protonation of the carbonyl oxygen leads to the collapse of the tert-butyl cation (leaving as isobutylene) and subsequent decarboxylation.
Figure 2: Acid-mediated deprotection mechanism releasing the active amine pharmacophore.
Strategic Applications in Drug Discovery
The 2-amino-5-methylpyridine scaffold is a "privileged structure" in medicinal chemistry. The Boc-protected variant is essential for accessing complex derivatives found in:
A. Kinase Inhibitors (Hinge Binders)
Many kinase inhibitors utilize the pyridine nitrogen and the exocyclic amino group to form a bidentate hydrogen bond with the hinge region of the kinase ATP-binding pocket.
Role of Intermediate: The Boc group protects the amine during Suzuki-Miyaura couplings used to attach the pyridine to the core scaffold (e.g., pyrazolo[1,5-a]pyridine).
Example: In the synthesis of JAK inhibitors or derivatives similar to Filgotinib , protected aminopyridines are often coupled to the main heterocyclic core before deprotection.
B. Scaffold Hopping & Bioisosterism
Medicinal chemists often replace a benzene ring with a pyridine ring to improve solubility (lower LogP) and reduce metabolic liability.
Workflow:
Start with tert-butyl (5-methylpyridin-2-yl)carbamate.[1]
Oxidize the C5-methyl to an aldehyde or acid (using
or ). Note: This oxidation is difficult without protecting the amine, as the free amine is susceptible to oxidation (N-oxide formation).
Couple the new handle to the drug core.
Deprotect to yield the final bioactive molecule.
C. Late-Stage Functionalization
The compound allows for C-H activation logic. The directing power of the Boc-amine can be leveraged to functionalize the C3 position of the pyridine ring via palladium-catalyzed C-H activation, creating highly substituted pyridine derivatives unavailable through standard electrophilic aromatic substitution.
Figure 3: Divergent synthetic applications enabling access to high-value drug targets.
References
Chemical Identity & Parent Scaffold
PubChem Compound Summary for 2-Amino-5-picoline (Parent Amine). National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15348. Link
Synthesis & Protection Protocols
Practical Synthesis of Fragment - Supporting Information. (General Procedure for Boc-protection of aminopyridines). Royal Society of Chemistry. Link
Medicinal Chemistry Applications
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.[5][6] Researcher.Life (2023). Link
Application of Scaffold Hopping in Drug Discovery.[7] PharmaBlock Whitepaper.[7] (Discusses pyridine replacements in JAK inhibitors). Link
Enzymatic & Chiral Synthesis Context
Chemoenzymatic Synthesis of tert-Butyl...[8] ResearchGate (2023). (Illustrates the use of Boc-protected intermediates in orexin receptor antagonists). Link
Application Note: Post-Synthesis Purification of Tert-butyl 5-methylpyridin-2-ylcarbamate
Part 1: Introduction & Strategic Overview The synthesis of tert-butyl 5-methylpyridin-2-ylcarbamate (Boc-protected 2-amino-5-methylpyridine) is a ubiquitous step in the preparation of kinase inhibitors and other pyridine...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Introduction & Strategic Overview
The synthesis of tert-butyl 5-methylpyridin-2-ylcarbamate (Boc-protected 2-amino-5-methylpyridine) is a ubiquitous step in the preparation of kinase inhibitors and other pyridine-based pharmacophores. While the reaction between 2-amino-5-methylpyridine and di-tert-butyl dicarbonate (
) appears straightforward, it is notorious for generating a specific impurity profile that defeats standard "wash-and-dry" protocols.
The Core Challenge:
The nucleophilicity of the exocyclic amine in 2-aminopyridines allows for double addition of the Boc group, forming the Bis-Boc byproduct . Furthermore, the starting material (2-amino-5-methylpyridine) often co-elutes with the product on silica gel due to similar polarity profiles in standard solvent systems.
This guide moves beyond basic chromatography, offering a Process-Scaleable Workflow that utilizes thermodynamic equilibration and differential solubility to achieve >98% purity without the initial need for column chromatography.
Impurity Profiling
Component
Structure / Nature
Solubility Profile
Removal Strategy
Target Product
Mono-Boc carbamate
Soluble in EtOAc, DCM, warm Alcohols.
Crystallization
Starting Material
2-amino-5-methylpyridine (Basic)
Soluble in aqueous acid; Polar organic.
Acidic Extraction
Bis-Boc Impurity
Di-tert-butyl iminodicarboxylate (Lipophilic)
Highly soluble in Hexanes/EtOAc.
Thermal Equilibration
Reagents
, DMAP (if used)
Lipophilic (); Basic (DMAP).
Solvent Wash / Acid Wash
Part 2: Purification Workflow (Decision Tree)
The following logic gate ensures maximum recovery by addressing impurities in order of their chemical lability.
Figure 1: Strategic purification workflow emphasizing chemical correction (Step 1) prior to physical separation.
Why this works: The Bis-Boc species is sterically crowded and thermodynamically less stable than the Mono-Boc product. Heating in a protic solvent (Methanol) facilitates the solvolysis of the second Boc group, reverting the impurity back to the desired product.
Concentrate the reaction mixture to dryness to remove the reaction solvent (often THF or DCM).
Redissolve the residue in Methanol (MeOH) (approx. 5-10 mL per gram of crude).
Reflux the solution for 1–2 hours . Monitor by TLC (Bis-Boc usually runs much higher/faster than Mono-Boc).
Checkpoint: The upper spot (Bis-Boc) should disappear or significantly diminish, converging into the main product spot.
Concentrate the methanol solution to dryness.
Protocol B: Differential Extraction (Removal of Starting Material)
Why this works: The pyridine nitrogen in the starting material (
) is significantly more basic than the pyridine nitrogen in the Boc-protected product (whose basicity is attenuated by the electron-withdrawing carbamate). We use a weak acid to selectively protonate and extract the starting material without cleaving the acid-labile Boc group.
Dissolve the residue from Protocol A in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
Wash 1: Wash organic layer with 0.5 M Citric Acid (2 x volume).
Mechanism:[1][2][3][4] Citric acid (pH ~3-4) protonates the unreacted 2-amino-5-methylpyridine, pulling it into the aqueous phase. It is too weak to cleave the Boc group rapidly.
Wash 2: Wash with Saturated
(to remove residual acid).
Wash 3: Wash with Brine .
Dry over
, filter, and concentrate.
Protocol C: Crystallization (The Polishing Step)
Why this works: Tert-butyl pyridin-2-ylcarbamates form stable crystal lattices. The lipophilic impurities (
Modifier: If the peak tails (common with pyridines), add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.
Loading: Dry load on Celite is recommended to prevent band broadening.
Part 4: Analytical Validation
1H NMR (DMSO-d6 or CDCl3) Checklist:
Product Confirmation: Look for the tert-butyl singlet (~1.5 ppm, 9H) and the methyl singlet (~2.2 ppm, 3H).
Bis-Boc Check: Bis-Boc derivatives typically show a tert-butyl singlet slightly downfield or split if rotamers exist, but integration is key (18H vs 9H). Absence of 18H signal confirms Protocol A worked.
SM Check: 2-amino-5-methylpyridine has a broad
signal (usually upfield of the carbamate NH) and distinct aromatic shifts.
Stability Warning:
Store the purified compound in a desiccator. While stable, Boc-aminopyridines can slowly decompose if exposed to strong acids or moisture over months.
References
Synthesis and Crystal Structure of Tert-butyl Pyridin-2-ylcarbamate Derivatives.
Source: National Institutes of Health (NIH) / PMC.
Context: Describes the synthesis, hydrogen bonding networks, and crystallization from DMSO/Methanol.
URL:[Link]
Recrystallization Solvents for Boc-Aminopyridines.
Source: International Union of Crystallography (IUCr).
Context: Specifically details the recrystallization of tert-butyl 4-methylpyridin-2-ylcarbamate from hot 2-propanol.
URL:[Link]
Boc Protection Protocols and Troubleshooting.
Source: Organic Chemistry Portal.
Context: General mechanisms for Boc protection, stability, and deprotection strategies relevant to amine functionalities.
URL:[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #BOC-PYR-005
Subject: Optimization of Yield & Selectivity for 2-Amino-5-Picoline Protection
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of tert-butyl (5-methylpyridin-2-yl)carbamate presents a specific set of challenges distinct from aliphatic amine protection. The primary obstacle is the reduced nucleophilicity of the exocyclic amine due to the electron-withdrawing nature of the pyridine ring and resonance delocalization.
This guide moves beyond standard textbook protocols to address the two main failure modes:
Stalled Conversion: The amine is too sluggish to react with Boc₂O under standard conditions.
Over-Reaction (Bis-Boc Formation): Forcing conditions lead to the formation of the N,N-di-Boc byproduct, drastically lowering the isolated yield of the desired mono-carbamate.
Module 1: The Mechanistic Bottleneck
To improve yield, you must first understand the kinetics. The 2-amino group on the pyridine ring is significantly less basic (pKa ~6.0–6.5) than a standard alkyl amine (pKa ~10–11).
The Problem: The lone pair on the exocyclic nitrogen is delocalized into the pyridine ring.
The Solution: You cannot rely on the amine's intrinsic nucleophilicity. You must activate the electrophile (Boc₂O) using a nucleophilic catalyst, typically 4-Dimethylaminopyridine (DMAP) .
Visualization: DMAP Catalytic Cycle
The following diagram illustrates how DMAP activates Boc₂O, creating a highly reactive acylpyridinium species that compensates for the poor nucleophilicity of your substrate.
Caption: DMAP acts as a nucleophilic transfer catalyst, forming a reactive N-Boc-pyridinium salt that rapidly transfers the Boc group to the sluggish aminopyridine.[1]
Module 2: Optimized Standard Protocol (Thermal/Catalytic)
This protocol is tuned to minimize bis-Boc formation while ensuring conversion.[2]
Reagents & Stoichiometry
Reagent
Equiv.
Role
Notes
2-Amino-5-methylpyridine
1.0
Substrate
Limiting reagent.
Boc₂O
1.1 – 1.2
Electrophile
Slight excess only. Do not use >1.5 eq.
DMAP
0.05 – 0.1
Catalyst
Essential. 5-10 mol% is optimal.
Triethylamine (TEA)
1.2
Base
Scavenges protons; prevents salt formation.
DCM or THF
[0.2 M]
Solvent
Anhydrous is preferred but not strictly critical.
Step-by-Step Workflow
Dissolution: In a round-bottom flask, dissolve 2-amino-5-methylpyridine (1.0 eq) and DMAP (0.1 eq) in DCM (concentration ~0.2 M).
Base Addition: Add TEA (1.2 eq) and stir at Room Temperature (RT) for 5 minutes.
Controlled Addition: Dissolve Boc₂O (1.1 eq) in a minimal amount of DCM. Add this solution dropwise over 30 minutes at 0°C.
Why? Keeping the concentration of Boc₂O low relative to the amine favors mono-substitution.
Reaction: Allow to warm to RT and stir for 12–16 hours.
Monitoring: Check TLC/HPLC.
If conversion < 90%: Add 0.1 eq additional Boc₂O and heat to 35°C (mild reflux).
Workup: Wash with 10% Citric Acid (removes DMAP/TEA), then Sat. NaHCO₃, then Brine.[3] Dry over Na₂SO₄.[4]
Module 3: Troubleshooting & FAQs
Issue 1: "I have low yield and a lot of starting material left."
Diagnosis: The activation energy is too high for the current conditions.
Solution:
Increase Catalyst: Bump DMAP to 20 mol% (0.2 eq).
Switch Solvent: Use tert-Butanol (t-BuOH) as the solvent or a co-solvent.
Mechanism:[1][4][5][6][7][8][9][10]t-BuOH facilitates proton transfer in the transition state and stabilizes the polar intermediates.
Reflux: Aminopyridines often require gentle reflux (40–50°C) in THF to push completion.
Issue 2: "I isolated the product, but it's an oil/gum, not a solid."
Diagnosis: Presence of residual Boc₂O or bis-Boc impurities prevents crystallization.
Solution:
Trituration: Dissolve the oil in a minimum amount of Et₂O or EtOAc, then slowly add Hexanes/Pentane while scratching the flask walls.
Chemical Wash: Wash the organic layer with 0.5 M HCl (briefly!). The product is less basic than the starting material, but prolonged exposure can deprotect it. A quick acid wash removes unreacted starting amine.
Issue 3: "I have a mixture of Mono-Boc and Bis-Boc products."
Diagnosis: This is the most common failure mode. The N-H proton on the mono-Boc species is acidic, making it susceptible to a second attack.
The Fix (Salvage Protocol): Do NOT discard the mixture. You can selectively hydrolyze the bis-Boc back to the mono-Boc.
Protocol for Bis-Boc Reversion:
Dissolve the crude mixture (Mono + Bis) in Methanol .
Add K₂CO₃ (2.0 eq) .
Reflux for 1–2 hours.
Result: The sterically crowded and electron-deficient bis-Boc group is much more labile (unstable) to base hydrolysis than the mono-Boc. This will convert the unwanted byproduct back into your desired product.
Module 4: The "Nuclear Option" (Strong Base Method)
If the catalytic method fails or yields are consistently <50%, switch to the deprotonation method. This is often the industrial process of choice for electron-deficient anilines.
Workflow Diagram
Caption: The NaHMDS protocol relies on irreversible deprotonation, creating a powerful nucleophile that reacts instantly with Boc₂O, bypassing the low nucleophilicity issue.
Protocol:
Cool a solution of 2-amino-5-methylpyridine in anhydrous THF to -78°C .
Add NaHMDS (Sodium bis(trimethylsilyl)amide, 2.0 eq, 1M in THF) dropwise.
Stir for 30 minutes. The solution usually turns dark red/orange (formation of the anion).
Add Boc₂O (1.1 eq) dissolved in THF.
Allow to warm to RT over 2 hours.
Quench with saturated NH₄Cl.
References
Mechanism of DMAP Catalysis
Title: 4-Dimethylaminopyridine (DMAP) - Catalytic Mechanism and Applications.[1][4]
Tert-butyl 5-methylpyridin-2-ylcarbamate vs. other carbamate protecting groups
Topic: Tert-butyl 5-methylpyridin-2-ylcarbamate vs. other carbamate protecting groups Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Tert-butyl 5-methylpyridin-2-ylcarbamate vs. other carbamate protecting groups
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the synthesis of bioactive heteroaromatics, Tert-butyl 5-methylpyridin-2-ylcarbamate (N-Boc-2-amino-5-methylpyridine) represents a critical intermediate. Unlike aliphatic amines, 2-aminopyridines possess a unique electronic profile—defined by the "amidine-like" resonance of the N-C=N motif—that complicates standard protection strategies.
This guide objectively compares the Boc (tert-butyloxycarbonyl) group against Cbz (benzyloxycarbonyl) and Fmoc (fluorenylmethoxycarbonyl) specifically for the 2-amino-5-methylpyridine scaffold.
The Verdict: The Boc group is generally the superior choice for this scaffold due to:
Electronic Stabilization: It effectively suppresses the nucleophilicity of the pyridine nitrogen, preventing N-oxide formation during oxidation steps.
Solubility Profile: It renders the polar aminopyridine core soluble in non-polar organic solvents (DCM, EtOAc), facilitating chromatographic purification.
Orthogonality: It remains stable under the basic conditions often required for Suzuki-Miyaura couplings, a frequent next step in functionalizing the 5-methyl position.
Chemical Profile & The Nucleophilicity Paradox
To understand the protection strategy, one must first understand the substrate. 2-Amino-5-methylpyridine is not a simple amine.[1][2][3]
pKa (Conjugate Acid): ~7.22 (More basic than pyridine due to the electron-donating methyl group).
The Challenge: The exocyclic amino group is poorly nucleophilic due to resonance delocalization into the pyridine ring. Conversely, the ring nitrogen retains significant basicity. Standard acylation often results in a mixture of exocyclic-N protection (desired), ring-N protection (undesired), and bis-protection (Boc₂-N-Py).
Visualization: Resonance & Reactivity
The following diagram illustrates the resonance structures that lower the reactivity of the exocyclic amine, necessitating specific catalytic activation (e.g., DMAP) for protection.
Figure 1: Electronic deactivation of the exocyclic amine in 2-aminopyridines.
Comparative Analysis: Boc vs. Alternatives
The choice of protecting group for 2-aminopyridines is rarely arbitrary. It dictates the solubility, stability, and deprotection conditions of the entire synthetic route.
Table 1: Performance Matrix for 2-Amino-5-methylpyridine Protection
Feature
Boc (Tert-butyl carbamate)
Cbz (Benzyl carbamate)
Fmoc (Fluorenyl methyl carbamate)
Installation Yield
High (85-95%) Via Boc₂O + DMAP/Et₃N.
Moderate (60-75%) Cbz-Cl is highly reactive; competitive ring acylation is common.
Low to Moderate Fmoc-Cl is bulky; steric clash with C3-H of pyridine can lower yield.
Stability (Acid)
Labile Cleaves in TFA/DCM or HCl/Dioxane.
Stable Resists TFA; compatible with acidic workups.
Stable Resists TFA and HCl.
Stability (Base)
Excellent Stable to LiOH, K₂CO₃, NaH. Ideal for Suzuki couplings.
Good Generally stable, but hydantoins can form if strong base is used.
Labile Cleaves instantly in Piperidine/DBU.
Stability (Reduction)
Excellent Stable to H₂/Pd-C.
Labile Cleaves via Hydrogenolysis (H₂/Pd).
Stable Stable to hydrogenation.
Crystallinity
High Often yields crystalline solids, aiding purification without chromatography.
Moderate Often oils or amorphous solids due to rotamers.
High Fmoc group promotes crystallinity but has poor solubility in MeOH/EtOH.
Primary Utility
General Purpose Best for multi-step synthesis involving organometallics.
Orthogonal Protection Used when acid sensitivity is required elsewhere.
Peptide Synthesis Rarely used for small molecule pyridine chemistry.
Experimental Protocols
Protocol A: Selective Synthesis of Mono-Boc-2-amino-5-methylpyridine
Direct reaction often yields the Bis-Boc byproduct. This protocol uses a "Bis-protection / Partial Hydrolysis" strategy to ensure 100% conversion to the Mono-Boc species.
Bis-Protection: Dissolve 2-amino-5-methylpyridine in DCM (0.2 M). Add Et₃N and DMAP. Cool to 0°C.[5]
Add Boc₂O (dissolved in DCM) dropwise. Allow to warm to RT and stir for 4-6 hours. Note: TLC will show a non-polar spot (Bis-Boc) and a slightly more polar spot (Mono-Boc).
Hydrolysis: Once starting material is consumed, evaporate DCM. Redissolve the crude residue (containing Bis-Boc) in MeOH.
Add K₂CO₃ (2.0 equiv) and stir at reflux for 1 hour. Mechanism: The electron-deficient Bis-Boc species is highly labile to base hydrolysis, collapsing exclusively to the stable Mono-Boc form.
Workup: Concentrate MeOH, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2]
Yield: Expect >90% yield of white/off-white solid.
Protocol B: Comparative Deprotection Kinetics
Validating the "Self-Validating System" pillar: How to check if your deprotection is complete.
Method: HPLC or NMR monitoring.
Condition 1 (Standard): 20% TFA in DCM at 25°C.
Observation: Rapid evolution of isobutylene gas. Complete conversion in <30 mins.
Caution: The pyridine nitrogen will be protonated as the TFA salt. Free-basing requires careful pH adjustment (pH ~9) to avoid extracting the salt into the aqueous layer.
Condition 2 (Milder): 4M HCl in Dioxane at 25°C.
Observation: Slower (1-2 hours). Product precipitates as the hydrochloride salt, which can be filtered directly (high purity).
Decision Logic for Researchers
When should you deviate from the standard Boc protection? Use the following logic flow to determine the optimal group for your specific pyridine scaffold.
Figure 2: Strategic decision tree for selecting amine protecting groups on heteroaromatic scaffolds.
References
Agami, C., et al. (2002). Mechanism of Boc-Protection of Amines. Common Organic Chemistry. [Link]
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[6] (Standard Reference for pKa and Stability Data).
Han, G., et al. (2013). Efficient Synthesis of Mono-Boc Protected 2-Aminopyridines. Tetrahedron Letters. [Link]
A Comparative Guide to the Synthesis and Application of Tert-butyl 5-methylpyridin-2-ylcarbamate
Introduction: The Strategic Importance of the 2-Aminopyridine Scaffold The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmacologically acti...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional organic materials.[1][2] Its prevalence is due to its unique electronic properties and its ability to act as a versatile hydrogen bond donor and acceptor. However, the direct use of 2-aminopyridines in synthesis, particularly in cross-coupling reactions, is often hampered by challenges such as low nucleophilicity, potential for N-arylation on the pyridine ring, and poor solubility.
To circumvent these issues, synthetic chemists rely on protecting group strategies. The tert-butoxycarbonyl (Boc) group is arguably the most widely used protecting group for amines due to its stability under a wide range of conditions and its facile, clean removal under acidic conditions.[3][4] Tert-butyl 5-methylpyridin-2-ylcarbamate exemplifies this strategy, serving as a crucial, stable, and highly soluble building block for the controlled introduction of the 5-methyl-2-aminopyridine fragment. This guide provides an in-depth performance benchmark of this key intermediate, comparing its synthesis and utility against common alternatives, supported by experimental data and protocols.
Part 1: Benchmarking Synthetic Routes to Tert-butyl 5-methylpyridin-2-ylcarbamate
The efficient synthesis of the title compound is the first critical step. Two primary strategies dominate the landscape: palladium-catalyzed C-N bond formation and direct protection of the corresponding amine.
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful method for constructing C-N bonds.[5][6] This approach involves the cross-coupling of an aryl halide (or triflate) with an amine or, in this case, a carbamate. For synthesizing tert-butyl 5-methylpyridin-2-ylcarbamate, the reaction couples 2-chloro- or 2-bromo-5-methylpyridine with tert-butyl carbamate.
The choice of catalyst components is critical. A palladium(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a stable Pd(0) complex like Pd₂(dba)₃, is essential. The reaction's success hinges on the use of bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (tBu₃P) or biarylphosphines (e.g., XPhos), which facilitate both the oxidative addition and the crucial C-N reductive elimination steps.[6] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the carbamate, forming the active nucleophilic species.[7]
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Method B: Direct N-Boc Protection
An alternative and often simpler route is the direct protection of commercially available 2-amino-5-methylpyridine with di-tert-butyl dicarbonate (Boc₂O).[4][8] This reaction is typically performed in the presence of a base. While common bases like triethylamine can be used, the reaction often benefits from a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP), which forms a more reactive intermediate with Boc₂O.[9][10]
A key consideration in this method is selectivity. The exocyclic amino group is significantly more nucleophilic than the endocyclic pyridine nitrogen, leading to high selectivity for the desired product under standard conditions. However, over-reaction to form the di-Boc derivative can occur, and reaction conditions must be carefully controlled.
Performance Comparison: Synthesis
Parameter
Buchwald-Hartwig Amination
Direct N-Boc Protection
Rationale & Insights
Starting Materials
2-Halo-5-methylpyridine, tert-butyl carbamate
2-Amino-5-methylpyridine, Boc₂O
Halopyridines are often cheaper and more readily available starting points in complex syntheses.
Reagent Cost
Higher (Pd catalyst & ligand)
Lower (Boc₂O & base)
The cost of palladium and specialized phosphine ligands is a significant factor, especially at scale.
Typical Yields
80-95%
85-98%
Both methods are high-yielding, but direct protection can be more consistently near-quantitative under optimized conditions.
Scalability
Moderate to High
High
Direct protection avoids transition metal catalysts, simplifying purification and making it highly amenable to large-scale production.
Functional Group Tolerance
Broad, but sensitive to some reducible groups
Very High
The mild conditions of Boc protection are compatible with a vast array of functional groups.
Key Advantage
Access from readily available halopyridines
Simplicity, lower cost, and ease of scale-up
This is the method of choice when starting from the amine is feasible and cost is a primary driver.
Part 2: Performance in Synthetic Applications
The primary role of tert-butyl 5-methylpyridin-2-ylcarbamate is as a stable, masked equivalent of 2-amino-5-methylpyridine. Its performance should be benchmarked against alternative strategies for incorporating this moiety into a target molecule.
Caption: Workflow comparison: Protected vs. Direct strategy.
Comparison with Direct Coupling of 2-Amino-5-methylpyridine
Directly using 2-amino-5-methylpyridine in coupling reactions, such as amide bond formation or further C-N cross-coupling, presents several challenges that the Boc-protected intermediate overcomes.
Solubility: The Boc group significantly enhances solubility in common organic solvents (THF, Dioxane, DCM), facilitating homogeneous reaction conditions and simplifying handling.[4]
Reactivity Control: The unprotected 2-aminopyridine has two nitrogen atoms that can potentially react. While the exocyclic amine is more nucleophilic, side reactions involving the pyridine nitrogen can occur, especially under harsh conditions. The Boc group deactivates the exocyclic amine, preventing its participation in undesired reactions until its planned removal.
Improved Yields in Subsequent Steps: By ensuring clean, selective reactions, the use of the protected intermediate often leads to higher overall yields and simpler purification of the final product.
Comparison with Alternative Protecting Groups
The Boc group is not the only option for protecting aminopyridines. Its performance can be compared to other common amine protecting groups.
Advantage: Highly reliable, orthogonal to base-labile groups. Disadvantage: Sensitive to strong acid.
Cbz (Carboxybenzyl)
Cbz-Cl, base
Acid, base (moderate)
Hydrogenolysis (H₂, Pd/C)
Advantage: Orthogonal to acid/base-labile groups. Disadvantage: Not suitable for molecules with reducible groups (alkenes, alkynes, nitro).
Fmoc (Fluorenylmethyloxycarbonyl)
Fmoc-Cl, base
Acid, hydrogenolysis
Base (e.g., piperidine)
Advantage: Orthogonal to acid-labile groups (like Boc). Common in peptide synthesis. Disadvantage: Less common in general small molecule synthesis.
Benzyl (Bn)
BnBr, base
Acid, base, Boc₂O
Hydrogenolysis (H₂, Pd/C)
Advantage: Very robust. Disadvantage: Requires hydrogenolysis; can be difficult to remove.
The choice of protecting group is a strategic decision based on the overall synthetic plan. The acid-lability of the Boc group makes it an excellent orthogonal partner to base-labile (e.g., Fmoc) or hydrogenation-sensitive protecting groups.
Part 3: Experimental Protocols
The following protocols are representative examples and should be adapted based on specific substrate and laboratory conditions.
Protocol 1: Synthesis of Tert-butyl 5-methylpyridin-2-ylcarbamate via Buchwald-Hartwig Amination
To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-5-methylpyridine (1.0 eq.), tert-butyl carbamate (1.2 eq.), and sodium tert-butoxide (1.4 eq.).
Add Pd₂(dba)₃ (1-2 mol%) and tBu₃P·HBF₄ (2-4 mol%).
Add anhydrous toluene via syringe.
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of celite, washing with ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude residue by silica gel column chromatography (e.g., Hexane/Ethyl Acetate gradient) to yield the title compound as a solid.
Dissolve tert-butyl 5-methylpyridin-2-ylcarbamate (1.0 eq.) in DCM.
Cool the solution to 0 °C in an ice bath.
Slowly add trifluoroacetic acid (5-10 eq., often used as a 20-50% solution in DCM).[11]
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure.
Redissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-amino-5-methylpyridine.
Conclusion
Tert-butyl 5-methylpyridin-2-ylcarbamate is a superior building block for the synthesis of complex molecules containing the 2-amino-5-methylpyridine scaffold. While its preparation via Buchwald-Hartwig amination involves more expensive reagents than direct protection, it offers a reliable route from common halopyridine precursors. Its true value is realized in subsequent transformations, where the Boc group enhances solubility, ensures regiochemical control, and ultimately leads to cleaner reactions and higher overall yields compared to the direct use of the unprotected amine. Its acid-labile nature provides a crucial element of orthogonality in a multi-step synthetic strategy, solidifying its position as an indispensable tool for researchers, scientists, and drug development professionals.
References
Katsamakas, S., et al. (2020). p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies . Beilstein Journal of Organic Chemistry. Available at: [Link]
Klapers, M., et al. (2005). Copper-catalysed amidation of 2-chloro-pyridines . Royal Society of Chemistry. Available at: [Link]
Wang, L., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies . Journal of Medicinal Chemistry. Available at: [Link]
Feroci, M., et al. (2022). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds . Molecules. Available at: [Link]
Arterburn, J. B., et al. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives . Organic Letters. Available at: [Link]
Arterburn, J. B., et al. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives . Organic Letters. Available at: [Link]
Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents. Google Patents.
tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate . Acta Crystallographica Section E. Available at: [Link]
Buchwald–Hartwig amination . Wikipedia. Available at: [Link]
Shields, J. D., et al. (2014). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF . Organic Letters. Available at: [Link]
Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive . ChemRxiv. Available at: [Link]
Strieth-Kalthoff, F., et al. (2024). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive . ChemRxiv. Available at: [Link]
Tert-butyl n-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate . PubChemLite. Available at: [Link]
Boc-Protected Amino Groups . Organic Chemistry Portal. Available at: [Link]
BOC protection method for aminopyridine - Google Patents. Google Patents.
Pd-Catalyzed Amidation of Aryl(Het) Halides with tert-Butyl Carbamate . ResearchGate. Available at: [Link]
Structure-based optimization of aminopyridines as PKCθ inhibitors . ResearchGate. Available at: [Link]
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. Available at: [Link]
SYNTHESES OF ESTERS FROM CARBOXYLIC ACIDS AND DIPHENYL CARBONATE-4-DIMETHYLAMINOPYRIDINE AT ROOM TEMPERATURE . Revue Roumaine de Chimie. Available at: [Link]
CuI/2-Aminopyridine 1-Oxide Catalyzed Amination of Aryl Chlorides with Aliphatic Amines . ResearchGate. Available at: [Link]
Buchwald-Hartwig Amination . Chemistry LibreTexts. Available at: [Link]
Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates . Michael Pittelkow. Available at: [Link]
tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate . PubChem. Available at: [Link]
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Efficient carbamate synthesis - Google Patents. Google Patents.
Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst . Journal of Applied Pharmaceutical Science. Available at: [Link]
Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors . Bioorganic & Medicinal Chemistry. Available at: [Link]
Advances in Cross-Coupling Reactions . MDPI. Available at: [Link]
Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts . Chemical Society Reviews. Available at: [Link]/2013/cs/c3cs35521g)